Glyceryl-D5 trihexadecanoate

Analytical Chemistry Quality Control Stable Isotope Procurement

Glyceryl-D5 trihexadecanoate (Tripalmitin-d5; CAS 60763-98-6) is a stable isotope-labeled triglyceride in which five hydrogen atoms are replaced by deuterium (²H) atoms on the glycerol backbone. The compound has a molecular weight of 812.36 g/mol (C₅₁H₉₃D₅O₆) and an isotopic enrichment of ≥98 atom % D.

Molecular Formula C51H98O6
Molecular Weight 812.3 g/mol
Cat. No. B12398426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl-D5 trihexadecanoate
Molecular FormulaC51H98O6
Molecular Weight812.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D
InChIKeyPVNIQBQSYATKKL-JVEITNHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glyceryl-D5 Trihexadecanoate Procurement Guide: Baseline Specifications and Classification


Glyceryl-D5 trihexadecanoate (Tripalmitin-d5; CAS 60763-98-6) is a stable isotope-labeled triglyceride in which five hydrogen atoms are replaced by deuterium (²H) atoms on the glycerol backbone . The compound has a molecular weight of 812.36 g/mol (C₅₁H₉₃D₅O₆) and an isotopic enrichment of ≥98 atom % D . As a deuterated analog of the endogenous lipid tripalmitin, it serves as an internal standard for quantitative lipidomics and triglyceride analysis via LC-MS/MS [1].

Why Unlabeled or Differently Labeled Tripalmitin Cannot Substitute Glyceryl-D5 Trihexadecanoate in Quantitative LC-MS


Substituting Glyceryl-D5 trihexadecanoate with unlabeled tripalmitin or alternative isotope-labeled analogs (e.g., ¹³C-tripalmitin, tripalmitin-d31) introduces distinct analytical biases. Unlabeled tripalmitin is indistinguishable from endogenous analyte, precluding its use as an internal standard . ¹³C-labeled standards, while avoiding deuterium-hydrogen exchange artifacts, exhibit different chromatographic retention behavior and cost 2-5× more than deuterated counterparts [1][2]. Higher-deuteration variants (e.g., tripalmitin-d31, MW 838 g/mol) produce larger mass shifts (+26 Da vs. +5 Da) that may alter ionization efficiency and fall outside optimal MS/MS transition ranges for triglyceride profiling . The +5 Da mass shift of Glyceryl-D5 trihexadecanoate represents a deliberate balance—sufficient for MS resolution without inducing significant retention time deviation, while its glycerol-backbone deuteration pattern confers resistance to D/H exchange under typical sample preparation conditions .

Glyceryl-D5 Trihexadecanoate Quantitative Differentiation Evidence: Procurement-Relevant Metrics vs. Comparators


Isotopic Purity Specification: 98 atom % D vs. Industry Standard

Glyceryl-D5 trihexadecanoate is supplied with a minimum isotopic enrichment of 98 atom % D . This specification meets or exceeds the typical 95-98% atom D enrichment commonly offered for research-grade deuterated triglycerides [1]. Higher isotopic purity minimizes unlabeled analyte carryover, which is critical for low-abundance triglyceride quantification where endogenous tripalmitin interference could otherwise bias measurements by >5% .

Analytical Chemistry Quality Control Stable Isotope Procurement

Mass Difference Sufficiency: +5 Da vs. +3 Da Minimum Requirement

The +5 Da mass shift of Glyceryl-D5 trihexadecanoate (MW 812.36) relative to unlabeled tripalmitin (MW 807.34) exceeds the +3 Da minimum recommended for analytes under 1000 Da to avoid spectral overlap . This contrasts with tripalmitin-d2 (MW 809.35, +2 Da), which falls below the 3 Da threshold and risks isotopic peak interference . Tripalmitin-d31 (+26 Da) provides greater separation but shifts the deuterated standard into a different retention time window, potentially altering ionization efficiency and requiring separate calibration curves .

LC-MS/MS Internal Standard Selection Mass Spectrometry

Deuterium Label Stability: Glycerol Backbone vs. Alpha-Carbonyl Exchange Risk

The five deuterium atoms in Glyceryl-D5 trihexadecanoate are positioned on the glycerol backbone (-CD₂- and -CD- moieties) rather than on alpha-carbonyl positions of the fatty acid chains [1]. This site-specific labeling reduces susceptibility to proton-deuterium exchange during sample preparation compared to alpha-carbonyl deuterated triglycerides . Deuteration on alpha-carbonyl positions undergoes keto-enol tautomerism-mediated exchange under mildly acidic or basic conditions, with reported exchange rates of up to 10-20% over 24 hours in aqueous buffers at pH 7.4 [2]. Glycerol-backbone deuteration demonstrates exchange stability of >99% under identical conditions .

Stable Isotope Stability Sample Preparation D/H Exchange

Cost Efficiency: Deuterium vs. ¹³C-Labeled Tripalmitin

Deuterium-labeled standards are significantly more cost-effective than ¹³C-labeled alternatives [1]. While ¹³C-labeled tripalmitin offers superior label stability and zero chromatographic shift, its synthesis requires multi-step incorporation of ¹³C-enriched precursors, driving costs 2-5× higher than deuterated analogs [2]. Glyceryl-D5 trihexadecanoate (CAS 60763-98-6) is priced at approximately €94 per 10 mg from major suppliers , whereas ¹³C₃-tripalmitin (glycerol-¹³C₃ labeled) costs $400-600 per 5 mg . The performance differential for most triglyceride quantification applications does not justify the premium [3].

Procurement Economics Internal Standard Selection Budget Optimization

Optimal Procurement Scenarios for Glyceryl-D5 Trihexadecanoate: Evidence-Driven Application Fit


Quantitative Triglyceride Profiling in Clinical Lipidomics Cohorts

Glyceryl-D5 trihexadecanoate is the preferred internal standard for targeted LC-MS/MS quantification of tripalmitin and related triglycerides in human plasma/serum lipidomics studies. Its +5 Da mass shift provides baseline resolution from endogenous tripalmitin (m/z 807→m/z 812) while maintaining co-elution for accurate matrix effect correction . The ≥98 atom % D enrichment minimizes isotopic carryover interference, critical for detecting low-abundance triglycerides in clinical samples where tripalmitin concentrations range from 0.1-5.0 µg/mL [1]. The glycerol-backbone deuteration pattern ensures label stability during lipid extraction (Bligh-Dyer or MTBE methods) and solid-phase extraction clean-up .

Regulated Bioanalytical Method Validation (GLP/GCP) for ANDA Submissions

Glyceryl-D5 trihexadecanoate is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use as a reference standard in Abbreviated New Drug Application (ANDA) quality control workflows . The product's traceability to pharmacopeial standards (USP or EP) can be provided upon request, fulfilling FDA and EMA requirements for analytical method validation [1]. The 98 atom % D purity specification meets ICH Q2(R1) guidelines for impurity threshold documentation in validated bioanalytical methods .

Academic and Core Facility Lipidomics with Cost-Sensitive Budgets

For academic lipidomics cores and research laboratories with constrained budgets, Glyceryl-D5 trihexadecanoate offers an optimal cost-performance balance at ≈€9.4/mg versus ¹³C-labeled alternatives at $80-120/mg . The 8-13× cost differential enables larger cohort studies with identical internal standard batch usage, reducing inter-batch variability from standard lot changes [1]. The room-temperature storage condition (20-25°C) eliminates freezer space constraints and dry ice shipping requirements, further reducing total procurement lifecycle costs .

Solid Lipid Nanoparticle Formulation Development and Drug Delivery Research

Glyceryl-D5 trihexadecanoate serves as a deuterated tracer for studying tripalmitin-based solid lipid nanoparticles (SLNs) in oral drug delivery systems . Its identical physicochemical properties to unlabeled tripalmitin (density, solubility, crystallization behavior) enable tracking of lipid matrix degradation and drug release kinetics in simulated gastrointestinal fluids without altering formulation characteristics [1]. The glycerol-backbone deuteration provides a stable MS/MS signature (m/z 812→m/z 551) for quantification of lipid excipient mass balance in pharmacokinetic studies .

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